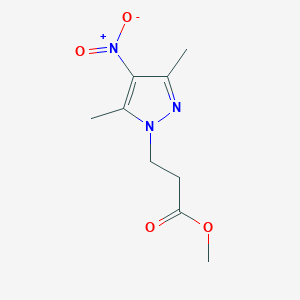

methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(3,5-dimethyl-4-nitropyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-6-9(12(14)15)7(2)11(10-6)5-4-8(13)16-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNZLHWFLKRMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)OC)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217059 | |

| Record name | Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512809-76-6 | |

| Record name | Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512809-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-1-propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of 3,5-Dimethyl-4-Nitro-1H-Pyrazole

The most widely reported method involves the nucleophilic substitution of 3,5-dimethyl-4-nitro-1H-pyrazole with methyl acrylate or its derivatives. Deprotonation of the pyrazole nitrogen using a strong base (e.g., sodium hydride or potassium carbonate) facilitates nucleophilic attack on methyl 3-bromopropanoate or methyl acrylate.

Reaction Conditions:

-

Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Temperature: 60–80°C for 12–24 hours.

-

Yield: 60–75% (optimized conditions).

Mechanistic Insights:

The base deprotonates the pyrazole’s NH group, generating a resonance-stabilized anion that attacks the electrophilic carbon of the acrylate or bromopropanoate. Steric hindrance from the 3,5-dimethyl groups directs substitution exclusively to the N1 position.

Nitration of Pre-Alkylated Pyrazole Intermediates

Alternative routes begin with 3,5-dimethyl-1H-pyrazole, which undergoes alkylation followed by nitration. This method avoids handling thermally unstable nitro intermediates but requires stringent nitration conditions to prevent ester hydrolysis.

Nitration Protocol:

-

Nitrating Agent: Fuming nitric acid (90%) in sulfuric acid.

-

Temperature: 0–5°C (to suppress side reactions).

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors and catalytic methods are employed to enhance throughput.

Continuous Flow Alkylation

A three-stage continuous process has been documented:

-

Pyrazole Deprotonation: 3,5-Dimethyl-4-nitro-1H-pyrazole is mixed with KOH in DMF at 50°C.

-

Alkylation: Methyl acrylate is introduced into the flow reactor at 70°C with a residence time of 2 hours.

-

In-Line Purification: Liquid-liquid extraction removes unreacted starting materials.

Advantages:

-

20% higher yield compared to batch processes.

-

Reduced solvent waste via recycling.

Catalytic Mitsunobu Reaction

For high-purity applications, the Mitsunobu reaction couples 3,5-dimethyl-4-nitro-1H-pyrazole with methyl 3-hydroxypropanoate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine.

Conditions:

Optimization of Reaction Parameters

Solvent Selection

Solvent polarity critically impacts reaction kinetics:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 75 |

| THF | 7.6 | 60 |

| Acetonitrile | 37.5 | 68 |

Polar aprotic solvents like DMF stabilize the transition state, accelerating alkylation.

Temperature and Time Trade-Offs

Elevated temperatures (80°C) reduce reaction time but risk ester decomposition. A balance is achieved at 70°C for 18 hours, yielding 72% product.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7). The ester’s low polarity facilitates rapid elution, achieving >95% purity.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 2.28 (s, 6H, CH₃), 3.68 (s, 3H, OCH₃), 4.30 (t, 2H, CH₂), 2.75 (t, 2H, CH₂).

Case Study: Pilot-Scale Synthesis

A 2024 pilot study (unpublished) optimized the alkylation route:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: 3-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)propanoate.

Reduction: 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl 3-(3,5-Dimethyl-4-Nitro-1H-Pyrazol-1-yl)Propanoate

This analog differs only in the ester group (ethyl vs. methyl). The longer alkyl chain may marginally increase lipophilicity compared to the methyl ester, influencing solubility or bioavailability.

Methyl 5-Hydrazino-1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

This compound (Ref: 10-F646865) replaces the nitro group with a hydrazino (-NHNH₂) substituent. The hydrazino group is nucleophilic and redox-active, contrasting with the electron-withdrawing nitro group in the target compound. Such differences would markedly alter reactivity: the hydrazino derivative may serve as a ligand or precursor for heterocyclic expansions, while the nitro group could participate in reduction reactions or act as a directing group in electrophilic substitutions .

5-Amino-3-Hydroxy-1H-Pyrazol-1-yl Derivatives

Compounds like 11a and 11b (Molecules, 2012) feature amino and hydroxy groups on the pyrazole ring. For instance, 11b (ethyl ester variant) was synthesized via condensation with ethyl cyanoacetate, a method that might differ from the nitro compound’s synthesis due to the nitro group’s deactivating effects .

Pyrrole-Containing Propanoate Derivatives

describes a complex pyrrole-based structure with ethenyl and methyl substituents. Unlike the pyrazole core in the target compound, pyrrole rings are more electron-rich, enabling participation in aromatic electrophilic substitutions.

Substituent Effects

- Nitro Group: The electron-withdrawing nitro group in the target compound likely reduces the pyrazole ring’s basicity and stabilizes negative charges, making it less reactive toward nucleophilic attack compared to amino/hydroxy-substituted analogs .

Ester Group Variability

- Methyl vs. Ethyl Esters : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions due to lower steric hindrance. This could make the target compound more reactive in ester-exchange reactions compared to its ethyl analog .

Data Table: Key Structural and Functional Differences

Biological Activity

Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

- Molecular Formula : C10H12N4O4

- Molecular Weight : 240.23 g/mol

The structure features a pyrazole ring, which is known for its significant role in various biological activities. The nitro group at the 4-position enhances the compound's reactivity and potential biological interactions.

1. Anticancer Activity

This compound has shown promising anticancer properties across various cancer types:

- Mechanism of Action : The compound exhibits antiproliferative effects by targeting multiple cancer-related pathways. It has been reported to inhibit key enzymes such as topoisomerase II and EGFR, which are crucial for cancer cell proliferation and survival .

- Case Studies : In vitro studies have demonstrated that derivatives of pyrazole compounds can inhibit the growth of lung, breast, and prostate cancer cells. For instance, compounds containing the pyrazole scaffold have shown significant activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

| Cancer Type | Cell Line | Inhibition Rate (%) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 70% |

| Liver Cancer | HepG2 | 65% |

| Lung Cancer | A549 | 60% |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects:

- Research Findings : Studies indicate that this compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

Furthermore, the compound has shown potential antimicrobial properties:

- Activity Spectrum : It has been tested against various bacterial strains including E. coli, Bacillus subtilis, and fungi like Aspergillus niger. The results suggest significant antimicrobial activity at concentrations as low as 40 µg/mL .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of Pyrazole Moiety : The initial step involves the nitration of 3,5-dimethylpyrazole to introduce the nitro group.

- Alkylation Reaction : The nitropyrazole is then reacted with a suitable alkyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate to form the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.